molecular formula C9H11NaO2S B1324526 Sodium 2,4,6-trimethylbenzenesulfinate CAS No. 50827-54-8

Sodium 2,4,6-trimethylbenzenesulfinate

Cat. No. B1324526
CAS RN: 50827-54-8
M. Wt: 206.24 g/mol
InChI Key: GRBCNEIBDFNEES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,4,6-trimethylbenzenesulfinate is a chemical compound with the molecular formula C9H11NaO2S . It has a molecular weight of 206.24 g/mol .


Molecular Structure Analysis

The InChI code for Sodium 2,4,6-trimethylbenzenesulfinate is 1S/C9H12O2S.Na/c1-6-4-7(2)9(12(10)11)8(3)5-6;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 . The compound has a covalently-bonded unit count of 2 .


Physical And Chemical Properties Analysis

Sodium 2,4,6-trimethylbenzenesulfinate is a solid at room temperature . It has a topological polar surface area of 59.3 Ų and a complexity of 175 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Removal and Adsorption Applications

  • Use in Removing Radioactive Atoms : Sodium dodecylbenzenesulfonate, a related compound, has been utilized for the removal of radioactive atoms, including cesium ions, during nuclear decontamination processes. A study by Kim et al. (2019) explored the use of surface-functionalized mesoporous silica nanoparticles for this purpose, highlighting its potential in environmental cleanup and nuclear safety.

  • Adsorption of Sodium Dodecylbenzenesulfonate : In a related application, Noh et al. (2020) demonstrated the effective adsorption of Sodium dodecylbenzenesulfonate, a compound similar to Sodium 2,4,6-trimethylbenzenesulfinate, using mesoporous silica nanofibers. This study underscores the material's potential in environmental remediation.

Polymerization and Material Synthesis

  • Vapour-Phase Polymerization : Sodium 2,4,6-trimethylbenzenesulfinate has been employed in the polymerization of pyrrole and 3,4-ethylenedioxythiophene. A study by Subramanian et al. (2009) used a new iron(iii) 2,4,6-trimethylbenzenesulfonate as an oxidant to prepare highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films, showing its significance in advanced material manufacturing.

  • Synthesis of Polyimide for Gas Separation : In gas separation technologies, a sulfonic acid-functionalized trimethyl-substituted polyimide synthesized from 2,4,6-trimethylbenzenesulfonic acid showed potential. Abdulhamid et al. (2021) demonstrated that this material had enhanced CO2/CH4 selectivity, vital for natural gas processing and environmental applications.

Antibacterial Activity

  • Antimicrobial Applications : A study by Popiołek et al. (2021) described the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones with significant in vitro antimicrobial activity. This finding suggests potential applications in developing new antimicrobial agents.

Chemical Reactions and Analysis

  • Azo Coupling Reactions : Sodium arenesulfonates, including derivatives of 2,4,6-trimethylbenzenesulfinate, have been studied for their catalytic activity in azo coupling reactions. Iwamoto et al. (1993) explored these reactions, which are central to the production of dyes and pigments.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

sodium;2,4,6-trimethylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S.Na/c1-6-4-7(2)9(12(10)11)8(3)5-6;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBCNEIBDFNEES-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2,4,6-trimethylbenzenesulfinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2,4,6-trimethylbenzenesulfinate
Reactant of Route 2
Reactant of Route 2
Sodium 2,4,6-trimethylbenzenesulfinate
Reactant of Route 3
Reactant of Route 3
Sodium 2,4,6-trimethylbenzenesulfinate
Reactant of Route 4
Reactant of Route 4
Sodium 2,4,6-trimethylbenzenesulfinate
Reactant of Route 5
Reactant of Route 5
Sodium 2,4,6-trimethylbenzenesulfinate
Reactant of Route 6
Sodium 2,4,6-trimethylbenzenesulfinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.